Cas no 150206-04-5 (Xanthylium,3,6-bis(diethylamino)-9-[4-[[[3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl]amino]sulfonyl]-2-sulfophenyl]-,inner salt)
150206-04-5 structure
Product Name:Xanthylium,3,6-bis(diethylamino)-9-[4-[[[3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl]amino]sulfonyl]-2-sulfophenyl]-,inner salt
Numéro CAS:150206-04-5
Le MF:C51H50N6O8S2
Mégawatts:939.108109951019
CID:213860
PubChem ID:3081320
Update Time:2025-04-19
Xanthylium,3,6-bis(diethylamino)-9-[4-[[[3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl]amino]sulfonyl]-2-sulfophenyl]-,inner salt Propriétés chimiques et physiques
Nom et identifiant
-
- Xanthylium,3,6-bis(diethylamino)-9-[4-[[[3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl]amino]sulfonyl]-2-sulfophenyl]-,inner salt
- 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]-5-[(3-{3-[4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]-1H-indol-1-yl}propyl)sulfamoyl]benzenesulfonate
- 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate
- Xanthylium,3,6-bis(diethylamino)-9-[4-[[[3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl
- RIM-1, >=90% (HPLC)
- DTXSID20164496
- Xanthylium, 3,6-bis(diethylamino)-9-(4-(((3-(3-(2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl)-1H-indol-1-yl)propyl)amino)sulfonyl)-2-sulfophenyl)-, inner salt
- CS-0652893
- Rim-1
- HY-D1751
- SCHEMBL16593410
- 150206-04-5
- Rim 1
-
- Piscine à noyau: 1S/C51H50N6O8S2/c1-6-55(7-2)32-19-22-37-44(27-32)65-45-28-33(56(8-3)9-4)20-23-38(45)47(37)39-24-21-34(29-46(39)67(62,63)64)66(60,61)52-25-14-26-57-31-41(36-16-11-13-18-43(36)57)49-48(50(58)53-51(49)59)40-30-54(5)42-17-12-10-15-35(40)42/h10-13,15-24,27-31,52H,6-9,14,25-26H2,1-5H3,(H-,53,58,59,62,63,64)
- La clé Inchi: DOSMHBDKKKMIEF-UHFFFAOYSA-N
- Sourire: S(C1C=CC(=C(C=1)S(=O)(=O)[O-])C1C2C=CC(=CC=2OC2=C/C(/C=CC=12)=[N+](\CC)/CC)N(CC)CC)(NCCCN1C=C(C2C(NC(C=2C2=CN(C)C3C=CC=CC2=3)=O)=O)C2C=CC=CC1=2)(=O)=O
Propriétés calculées
- Qualité précise: 938.313
- Masse isotopique unique: 938.313
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 67
- Nombre de liaisons rotatives: 14
- Complexité: 2230
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.3
- Surface topologique des pôles: 192Ų
Propriétés expérimentales
- Dense: g/cm3
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
Xanthylium,3,6-bis(diethylamino)-9-[4-[[[3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl]amino]sulfonyl]-2-sulfophenyl]-,inner salt Littérature connexe
-
Ganesh Sivaraman,Rodrigo G. Amorim,Ralph H. Scheicher,Maria Fyta RSC Adv. 2017 7 43064
-
Juan A. Santana,Notker R?sch Phys. Chem. Chem. Phys. 2012 14 16062
-
3. Selective formylation of calix[4]arenes at the ‘upper rim’ and synthesis of new cavitandsArturo Arduini,Giuseppe Manfredi,Andrea Pochini,Anna Rita Sicuri,Rocco Ungaro J. Chem. Soc. Chem. Commun. 1991 936
-
4. Synthetic receptors with preorganized cavities that complex prednisolone-21-acetatePeter Timmerman,Erik A. Brinks,Willem Verboom,David N. Reinhoudt J. Chem. Soc. Chem. Commun. 1995 417
-
5. Synthetic receptors with preorganized cavities that complex prednisolone-21-acetatePeter Timmerman,Erik A. Brinks,Willem Verboom,David N. Reinhoudt J. Chem. Soc. Chem. Commun. 1995 417
150206-04-5 (Xanthylium,3,6-bis(diethylamino)-9-[4-[[[3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl]amino]sulfonyl]-2-sulfophenyl]-,inner salt) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot